molecular formula C12H13NO3 B070742 (S)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 184363-66-4

(S)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No. B070742
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives involves several key steps, including cyclization, rearrangement, and conjugate addition reactions. For instance, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyl oxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

X-ray diffraction has been used to determine the crystal structures of derivatives of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, revealing variations in conformation and weak intermolecular interaction networks, such as π/π stacking against CH/π hydrogen bonds (Hattab et al., 2010).

Chemical Reactions and Properties

(S)-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols with high yields and diastereoselectivities (Gaul & Seebach, 2002). The compound also serves as a chiral auxiliary in the synthesis of carboxylic acid derivatives, showcasing its versatility in organic synthesis (Vo, Ciula, & Gooding, 2003).

Physical Properties Analysis

The physical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives are closely related to their molecular structure. Crystallographic studies provide insights into the conformation and orientation of the carbonyl groups and substituents, which can influence the compound's physical properties (Chavda et al., 2006).

Chemical Properties Analysis

The chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one are characterized by its reactivity in various chemical reactions. It acts as a chiral auxiliary and reacts with different substrates to produce stereoselectively enriched products. Its ability to undergo reactions such as electrochemical carboxylation highlights its utility in creating complex organic molecules with high enantioselectivity (Feroci, Inesi, Orsini, & Palombi, 2002).

Scientific Research Applications

  • Asymmetric Synthesis :

    • The compound (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, closely related to your query, is effective as a chiral auxiliary for stereoselective conjugate additions. It has been used in the asymmetric synthesis of antifungal and antibacterial compounds, like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
  • Synthesis of Amino Acid Derivatives :

    • (2R)-4-Methylene-2-phenyl-3-propionyloxazolidin-5-one, a derivative, was used to synthesize a protected isoxazoline amino acid through a regiospecific and stereoselective cycloaddition reaction (Kelly‐Basetti et al., 1994).
  • Antibacterial Agents :

    • Oxazolidinones, a class of compounds including (S)-4-Phenyl-3-propionyloxazolidin-2-one, are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown potent in vitro antibacterial activities against various clinically important human pathogens (Zurenko et al., 1996).
  • Use in Enolate Alkylations and Michael Additions :

    • 4-Substituted-5,5-dimethyl oxazolidin-2-ones, accessible from α-amino acids, are effective chiral auxiliaries for stereoselective enolate alkylations and conjugate additions of attached N-acyl moieties (Davies & Sanganee, 1995).
  • Antimicrobial and Cytotoxic Activities :

    • Synthesized compounds linking azetidinone and thiazolidinone moieties to the indole nucleus, including derivatives of (S)-4-Phenyl-3-propionyloxazolidin-2-one, displayed significant antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
  • Fluorescent Compounds Synthesis :

    • Chiral Auxiliary-Bearing Isocyanides, including derivatives of (S)-4-Phenyl-3-propionyloxazolidin-2-one, have been used to synthesize strongly fluorescent compounds (Tang & Verkade, 1996).
  • Enzymatic Synthesis for Cholesterol Inhibition :

    • Efficient enzymatic methods have been developed using (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, an intermediate for the synthesis of cholesterol absorption inhibitor ezetimibe (Singh, Goel, Rai, & Banerjee, 2013).
  • Chiral Auxiliaries for Cycloaddition :

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves speculating on potential future research directions. This could include new synthetic routes, new reactions, potential applications, and areas where further study is needed .

properties

IUPAC Name

(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVFKRBBHHHSX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373071
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Phenyl-3-propionyloxazolidin-2-one

CAS RN

184363-66-4
Record name (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184363-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, H Sun, Q You - Research on Chemical Intermediates, 2015 - Springer
(E)-(N-Acyl-oxazolidinone)-eneglycinates were synthesized with high stereoselectivity and in good yield by condensation of aldehydes with glycinates. (Z)-Eneglycinates could be …
Number of citations: 2 link.springer.com

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